Spermine(N3BBB)
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Overview
Description
Spermine(N3BBB) is a click chemistry reagent with an azide group, facilitating diverse biochemical studies . It is a derivative of spermine, a naturally occurring polyamine involved in cellular metabolism. Spermine(N3BBB) is particularly useful in biochemical research due to its ability to form stable covalent bonds with other molecules through click chemistry reactions .
Mechanism of Action
Target of Action
Spermine(N3BBB) is a biogenic polyamine derived from spermidine . It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species . Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .
Mode of Action
Spermine is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Biochemical Pathways
Spermine biosynthesis starts with the decarboxylation of ornithine, which gives putrescine . Putrescine is then transformed into spermidine by spermidine synthase, and further aminopropylated into spermine, catalyzed by spermine synthase .
Pharmacokinetics
This suggests that the in vitro and clinical effects of spermidine are at least in part attributable to its metabolite, spermine .
Result of Action
Spermine’s action results in the protection of DNA from free radical attack . It is also involved in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation . In addition, spermine has been shown to interfere with the binding of the DNA intercalator, Actinomycin D, on DNA binding and the inhibition of transcription and DNA replication .
Action Environment
The action of Spermine(N3BBB) can be influenced by environmental factors. For instance, research on spermine has shown that it can counteract damage from abiotic stresses . Spermine has been shown to protect plants from a variety of environmental insults .
Biochemical Analysis
Biochemical Properties
Spermine plays a crucial role in biochemical reactions. It enhances immune functions in the spleen and thymus, and partially modulates metabolite . It interacts with various enzymes, proteins, and other biomolecules, exerting important roles in alleviating oxidative damage, improving immunity, increasing antioxidant status and digestive enzyme activities, and promoting the development of the small intestine .
Cellular Effects
Spermine has significant effects on various types of cells and cellular processes. It influences cell function by enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Spermine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases glutathione S-transferase (GST) capacity and glutathione content in the ileum . It also increases the mRNA levels of Glutathione peroxidase 1 (GPx1), catalase (CAT), GST, nuclear factor erythroid 2-related factor 2 (Nrf2), and Kelch-like ECH-associated protein1 (Keap1) in the ileum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spermine change over time. It has been observed to increase zonula occludens-1 (ZO-1), ZO-2, occludin, claudin 2, claudin 3, claudin 12, claudin 14, and claudin 16 mRNA levels in the ileum . It also reduces myosin light chain kinase (MLCK) mRNA level, thereby increasing ZO-2 and occludin mRNA levels in the ileum .
Metabolic Pathways
Spermine is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . It increases choline, glycerolphosphocholine, creatine, and serine levels, and decreases alanine, glutamate, lysine, phenylalanine, threonine, lactate, tyrosine levels in the ileum .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a series of chemical reactions, including the protection of amino groups, azidation, and deprotection steps . The reaction conditions typically involve the use of organic solvents and specific reagents to ensure the successful introduction of the azide group.
Industrial Production Methods
Industrial production of Spermine(N3BBB) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Spermine(N3BBB) undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group in Spermine(N3BBB) reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, are commonly used in the reactions involving Spermine(N3BBB).
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions with alkynes.
Substituted Spermine Derivatives: Formed through substitution reactions.
Scientific Research Applications
Spermine(N3BBB) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the study of protein-protein interactions and the labeling of biomolecules.
Medicine: Potential use in drug delivery systems and the development of diagnostic tools.
Industry: Used in the production of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Spermine: A naturally occurring polyamine involved in cellular metabolism.
Spermidine: Another polyamine with similar biological functions.
Putrescine: A precursor to spermine and spermidine.
Uniqueness of Spermine(N3BBB)
Spermine(N3BBB) is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions . This property makes it highly versatile and useful in various biochemical applications, distinguishing it from other polyamines .
Properties
IUPAC Name |
tert-butyl N-(3-azidopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O6/c1-23(2,3)35-20(32)27-14-12-18-30(21(33)36-24(4,5)6)16-10-11-17-31(19-13-15-28-29-26)22(34)37-25(7,8)9/h10-19H2,1-9H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROLSMZGMDZZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN=[N+]=[N-])C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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